An In-Depth Technical Guide to 1-(4-Aminophenyl)-4-hydroxybutan-1-one
An In-Depth Technical Guide to 1-(4-Aminophenyl)-4-hydroxybutan-1-one
Abstract
This technical guide provides a comprehensive overview of the chemical properties, proposed synthesis, and potential applications of 1-(4-Aminophenyl)-4-hydroxybutan-1-one (CAS No. 63237-19-4). As a functionalized aminophenone, this molecule holds potential as a versatile building block in medicinal chemistry and materials science. Due to the limited availability of published data on this specific compound, this guide leverages established chemical principles and data from structurally related molecules to provide a predictive yet scientifically grounded resource for researchers, scientists, and drug development professionals. The content herein is intended to serve as a foundational document to stimulate and guide future research into this promising chemical entity.
Introduction and Molecular Overview
1-(4-Aminophenyl)-4-hydroxybutan-1-one is a bifunctional organic molecule incorporating a p-substituted aminophenone core and a terminal secondary alcohol. The presence of an aromatic amine, a ketone, and a hydroxyl group within a single scaffold suggests a rich and varied chemical reactivity, making it an attractive intermediate for the synthesis of more complex molecular architectures. Its structural alerts point towards potential applications in the development of novel heterocyclic compounds and as a precursor for pharmacologically active agents.
Table 1: Core Molecular Properties
| Property | Value | Source |
| CAS Number | 63237-19-4 | [1] |
| Molecular Formula | C₁₀H₁₃NO₂ | [2] |
| Molecular Weight | 179.22 g/mol | [2] |
| Appearance | Off-white solid (predicted) | Inferred from related compounds |
| Melting Point | 82-84 °C (for a related isomer) | [2] |
| Storage | 2-8 °C, under inert atmosphere | [2] |
Proposed Synthetic Pathways
Pathway A: Friedel-Crafts Acylation of a Protected Aniline Derivative
The Friedel-Crafts acylation is a classic method for the formation of aryl ketones.[3][4] However, the free amino group of aniline deactivates the aromatic ring and can form a complex with the Lewis acid catalyst, thus inhibiting the reaction.[3] Therefore, a protection strategy is necessary.
Caption: Proposed Friedel-Crafts acylation route with a protection/deprotection strategy.
Experimental Protocol (Hypothetical):
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Protection of Aniline: React aniline with a suitable protecting group, such as acetic anhydride or di-tert-butyl dicarbonate (Boc₂O), to form the corresponding acetanilide or tert-butyl phenylcarbamate.
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Friedel-Crafts Acylation: To a suspension of anhydrous aluminum chloride (AlCl₃) in an inert solvent (e.g., dichloromethane or 1,2-dichloroethane), add the protected aniline derivative. Cool the mixture in an ice bath and add γ-butyrolactone dropwise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
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Work-up and Deprotection: Quench the reaction by carefully pouring it onto crushed ice and hydrochloric acid. Extract the product with an organic solvent. The resulting intermediate can then be deprotected under acidic or basic conditions to yield the final product.
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Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.
Pathway B: Grignard Reaction with a Protected 4-Aminobenzaldehyde
The Grignard reaction provides a powerful tool for carbon-carbon bond formation.[5] This pathway would involve the reaction of a Grignard reagent derived from a protected 3-halopropanol with a protected 4-aminobenzaldehyde.
Caption: Proposed Grignard reaction pathway for the synthesis of the target compound.
Experimental Protocol (Hypothetical):
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Protection: Protect both the hydroxyl group of 3-bromopropanol (e.g., as a silyl ether) and the amino group of 4-aminobenzaldehyde.
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Grignard Reagent Formation: Prepare the Grignard reagent from the protected 3-bromopropanol and magnesium turnings in anhydrous THF.
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Grignard Addition: Add the protected 4-aminobenzaldehyde to the freshly prepared Grignard reagent at low temperature.
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Oxidation: After aqueous work-up, oxidize the resulting secondary alcohol to the ketone using a mild oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
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Deprotection: Remove the protecting groups under appropriate conditions to yield the final product.
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Purification: Purify the product using column chromatography.
Physicochemical Properties and Reactivity
Solubility Profile
Based on its structure and by analogy to 4'-aminoacetophenone, 1-(4-aminophenyl)-4-hydroxybutan-1-one is expected to be soluble in common organic solvents such as ethanol, acetone, and chloroform. Its solubility in water is predicted to be low but can be enhanced in acidic conditions due to the protonation of the basic amino group.
Table 2: Predicted Solubility
| Solvent | Predicted Solubility |
| Water | Low, pH-dependent |
| Ethanol | Soluble |
| Methanol | Soluble |
| Acetone | Soluble |
| Dichloromethane | Soluble |
| Diethyl Ether | Moderately Soluble |
| Hexanes | Sparingly Soluble |
Chemical Reactivity
The molecule possesses three key functional groups that dictate its reactivity:
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Aromatic Amine: The primary amino group is nucleophilic and can undergo a variety of reactions including N-alkylation, acylation, diazotization, and condensation to form imines or heterocyclic structures.
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Ketone: The carbonyl group is electrophilic and is susceptible to nucleophilic attack. It can be reduced to a secondary alcohol, undergo reductive amination, or participate in condensation reactions such as the aldol or Knoevenagel condensations.
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Secondary Alcohol: The hydroxyl group can be oxidized to a ketone, esterified, or converted to a leaving group for subsequent nucleophilic substitution.
Caption: A map of the potential chemical reactivity of 1-(4-aminophenyl)-4-hydroxybutan-1-one.
Proposed Analytical and Spectroscopic Characterization
Proper characterization of 1-(4-aminophenyl)-4-hydroxybutan-1-one is essential for confirming its identity and purity. The following analytical techniques are recommended.
Chromatographic Methods
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Thin Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring reaction progress and assessing purity. Based on methods for related compounds, a mobile phase consisting of a mixture of a nonpolar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) would be suitable.[4] For instance, a starting mobile phase could be 70:30 ethyl acetate:hexanes on silica gel plates, with visualization under UV light (254 nm) and/or by staining with potassium permanganate.
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High-Performance Liquid Chromatography (HPLC): For more accurate purity determination and quantitative analysis, a reversed-phase HPLC method would be appropriate.[4] A C18 column with a gradient elution using a mixture of water (potentially with a modifier like formic acid or trifluoroacetic acid) and acetonitrile or methanol would likely provide good separation.
Spectroscopic Data (Predicted)
While experimental spectra for this compound are not available, the expected spectral features can be predicted based on its structure and data from analogous compounds.[1][3]
Table 3: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - Aromatic protons (AA'BB' system) in the range of δ 6.5-8.0 ppm. - Methylene protons adjacent to the ketone (triplet) around δ 2.8-3.2 ppm. - Methylene protons adjacent to the hydroxyl group (multiplet) around δ 1.8-2.2 ppm. - Methine proton at the hydroxyl-bearing carbon (multiplet) around δ 3.6-4.0 ppm. - A broad singlet for the NH₂ protons. - A broad singlet for the OH proton. |
| ¹³C NMR | - Carbonyl carbon around δ 195-205 ppm. - Aromatic carbons in the range of δ 110-155 ppm. - Carbon bearing the hydroxyl group around δ 60-70 ppm. - Methylene carbons in the aliphatic region. |
| IR Spectroscopy | - N-H stretching of the primary amine (two bands) around 3300-3500 cm⁻¹. - O-H stretching of the alcohol (broad band) around 3200-3600 cm⁻¹. - C=O stretching of the ketone around 1650-1680 cm⁻¹. - Aromatic C=C stretching around 1500-1600 cm⁻¹. |
| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to its molecular weight (179.22). - Fragmentation patterns corresponding to the loss of water, and cleavage of the butyl chain. |
Potential Applications in Research and Drug Development
The structural motifs present in 1-(4-aminophenyl)-4-hydroxybutan-1-one suggest its utility as a scaffold in several areas of chemical and pharmaceutical research.
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Intermediate for Heterocyclic Synthesis: The presence of the amine and ketone functionalities in a 1,4-relationship makes it a potential precursor for the synthesis of various nitrogen-containing heterocycles, which are prevalent in many biologically active compounds.
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Scaffold for Kinase Inhibitors: Many kinase inhibitors feature an aminophenyl group as a key pharmacophore for hydrogen bonding interactions in the ATP-binding pocket of kinases. The butanol-one side chain could be further functionalized to target specific regions of the kinase domain.
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Precursor for Novel Bioactive Molecules: The compound could serve as a starting material for the synthesis of libraries of novel compounds to be screened for various biological activities. The reactivity of its functional groups allows for diverse chemical modifications.
Safety and Handling
As with any chemical, 1-(4-aminophenyl)-4-hydroxybutan-1-one should be handled with appropriate safety precautions in a well-ventilated laboratory. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.
Conclusion
1-(4-Aminophenyl)-4-hydroxybutan-1-one is a chemical entity with significant, yet largely unexplored, potential. This technical guide has provided a comprehensive, albeit predictive, overview of its chemical properties, plausible synthetic routes, and potential applications. By offering a structured framework for understanding this molecule, it is hoped that this document will catalyze further research and unlock the full potential of this versatile chemical building block in the fields of drug discovery, materials science, and synthetic organic chemistry.
References
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- Abdel-Moety, E. M., et al. (2020). Development and Validation of Chromatographic Methods for Simultaneous Determination of Paracetamol, Orphenadrine Citrate and Caffeine in Presence of P-aminophenol; Quantification of P-aminophenol Nephrotoxic Impurity Using LC-MS/MS.
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NIST. (n.d.). 1-Butanone, 1-(4-aminophenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]
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Khan Academy. (n.d.). Friedel-Crafts acylation. Retrieved from [Link]
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Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]
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